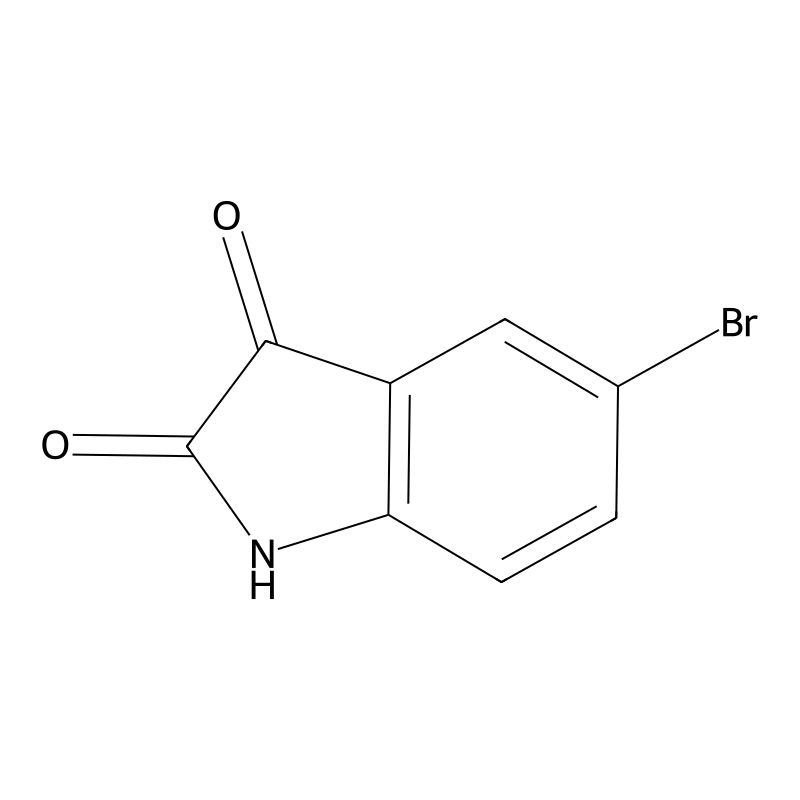

5-Bromoisatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for diverse organic compounds: 5-Bromoisatin serves as a versatile starting material for the synthesis of various complex molecules due to its reactive nature. It's particularly useful for preparing:

- N-derivatives of 5-bromoisatin: These derivatives find applications in medicinal chemistry and materials science [].

- N-substituted pyrroles: These heterocyclic compounds are vital building blocks in pharmaceuticals and functional materials.

- Other heterocyclic compounds: Examples include linear polyaryleneoxindoles, 5-bromodioxindole, cinchoninic acid derivatives, and 3-hydroxyoxindole, each with potential applications in drug discovery and material development [].

Medicinal Chemistry:

- Potential therapeutic properties: While 5-bromoisatin itself isn't widely explored for therapeutic purposes, its derivatives exhibit diverse biological activities, including:

- Antimicrobial activity: Some 5-bromoisatin derivatives display promising antibacterial and antifungal properties.

- Antioxidant activity: Certain derivatives exhibit free radical scavenging abilities, potentially beneficial in treating oxidative stress-related diseases.

- Anticancer activity: Studies suggest that specific derivatives may possess antitumor properties, warranting further investigation.

Material Science:

- Organic electronics and optoelectronics: Research suggests that 5-bromoisatin derivatives can be employed in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique optoelectronic properties.

5-Bromoisatin is a brominated derivative of isatin, a compound characterized by its indole structure. Its molecular formula is , with a molecular weight of 226.03 g/mol. This compound appears as an orange solid and has a melting point ranging from 251°C to 253°C . 5-Bromoisatin exhibits significant chemical reactivity due to the presence of the bromine atom, which can participate in various

- Palladium-Catalyzed Cross-Coupling: This method allows for the formation of complex organic molecules by coupling 5-bromoisatin with other aromatic compounds .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the synthesis of diverse derivatives .

- Condensation Reactions: 5-Bromoisatin can participate in condensation reactions to form more complex structures, such as N-substituted pyrroles and polyaryleneoxindoles .

5-Bromoisatin has been studied for its biological activities, particularly its potential as an anticoronaviral agent. Research indicates that it may exhibit antiviral properties, making it a candidate for further pharmacological development . Additionally, derivatives of 5-bromoisatin have shown promise in inhibiting certain cancer cell lines, suggesting potential applications in oncology .

Several methods exist for synthesizing 5-bromoisatin:

- Bromination of Isatin: The most straightforward method involves the bromination of isatin using bromine or brominating agents.

- Palladium-Catalyzed Reactions: This approach involves coupling isatin with brominating agents in the presence of a palladium catalyst to yield 5-bromoisatin efficiently .

- Refluxing with Bromine: A classic method where isatin is refluxed with bromine in an organic solvent to achieve bromination at the 5-position.

5-Bromoisatin serves multiple functions in various fields:

- Organic Synthesis: It acts as a key intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antiviral and anticancer therapies.

- Material Science: Used in the development of functional materials due to its unique chemical properties.

Studies on the interactions of 5-bromoisatin with other compounds indicate that it can form stable complexes with various biomolecules. These interactions are crucial for understanding its biological activity and potential therapeutic applications. For example, research has shown that derivatives can interact effectively with certain enzymes and receptors, enhancing their pharmacological profiles .

Several compounds share structural similarities with 5-bromoisatin, each possessing unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isatin | C8H5NO2 | Parent compound; less reactive than 5-bromoisatin |

| 6-Bromoisatin | C8H4BrNO2 | Bromination at a different position; varied reactivity |

| 5-Chloroisatin | C8H4ClNO2 | Chlorine instead of bromine; different biological activity |

| N-Methylisatin | C9H9N O2 | Methylated derivative; altered solubility and reactivity |

These compounds demonstrate varying degrees of reactivity and biological activity, highlighting the unique position of 5-bromoisatin within this class of compounds. Its specific bromination pattern contributes to its distinctive chemical behavior and potential applications in medicinal chemistry.

5-Bromoisatin (C₈H₄BrNO₂), a halogenated derivative of isatin, was first synthesized in the mid-20th century as part of efforts to expand the pharmacological utility of indole-based compounds. Isatin itself, discovered in 1840 by Erdmann and Laurent via the oxidation of indigo, became a cornerstone in heterocyclic chemistry due to its versatile reactivity. The introduction of bromine at the 5-position of the isatin scaffold marked a significant advancement, enabling enhanced electrophilicity and bioactivity. Early synthetic routes relied on harsh brominating agents like molecular bromine in ethanol, but modern methods now employ regioselective reagents such as pyridinium bromochromate (PBC) in acetic acid, achieving yields exceeding 85%.

Significance in Medicinal Chemistry

5-Bromoisatin has emerged as a critical intermediate in drug discovery, particularly for its dual role as a pharmacophore and a synthetic precursor. Its ability to inhibit enzymes like monoamine oxidase-B (MAO-B; IC₅₀ = 0.125 µM) and SARS-CoV-2 3CL protease (IC₅₀ = 151.6 µM) underscores its therapeutic potential. Derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL against Escherichia coli and Staphylococcus aureus. Additionally, its anti-inflammatory properties, mediated through NFκB pathway inhibition (63.7% reduction at 40 µg/mL), highlight its versatility.

Position in Heterocyclic Chemistry Research

As a fused indole-dione system, 5-bromoisatin serves as a linchpin for constructing complex heterocycles. Its reactivity at the C-3 carbonyl and N-1 positions facilitates the synthesis of thiazoles, oxazoles, and triazoles, which are pivotal in developing anticancer and antimicrobial agents. For example, coupling with thiosemicarbazide yields 3-mercapto-5H-1,2,4-triazino[5,6-b]indoles, which show potent activity against Candida albicans (MIC = 0.355 µM).

Classical Synthesis Approaches

Pyridinium Bromochromate (PBC) Mediated Synthesis

Pyridinium bromochromate (PBC) has emerged as a highly efficient reagent for the regioselective bromination of isatin derivatives. In a seminal study, Hosseinzadeh et al. demonstrated that heating a mixture of isatin and PBC in acetic acid on a water bath yields 5-bromoisatin as the sole product [1]. This method avoids the formation of di- or tribrominated byproducts, achieving yields exceeding 85%. The reaction’s regioselectivity is attributed to the electrophilic aromatic substitution mechanism, where the electron-rich C-5 position of isatin is preferentially targeted. Acetic acid serves as both solvent and proton source, simplifying purification [1]. Comparative studies highlight PBC’s superiority over traditional brominating agents like bromine ($$ \text{Br}_2 $$) in minimizing side reactions [3].

N-Halosaccharin Reaction Methods

N-Bromosaccharin, a stable and mild brominating agent, has been employed for the synthesis of 5-bromoisatin under acidic conditions. Unlike harsher reagents, N-bromosaccharin facilitates monobromination at the C-5 position without requiring inert atmospheres or specialized equipment [1]. The reaction proceeds via electrophilic attack, with the saccharin moiety acting as a leaving group. However, this method’s utility is limited by the commercial availability of N-bromosaccharin and moderate yields (~70%) compared to PBC-based approaches [1] [5].

Direct Bromination Procedures

Direct bromination using molecular bromine ($$ \text{Br}_2 $$) remains a straightforward but less selective route. For instance, refluxing isatin in ethanol with bromine yields 5,7-dibromoisatin as the major product, necessitating additional steps to isolate 5-bromoisatin [3]. This method’s drawbacks include poor regioselectivity and the generation of corrosive hydrogen bromide ($$ \text{HBr} $$) as a byproduct. Recent modifications involve controlled addition rates and low temperatures to favor monobromination, though yields rarely exceed 60% [3] [5].

Advanced Synthetic Routes

Palladium-Catalyzed Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions are widely used for functionalizing haloarenes, their application in 5-bromoisatin synthesis remains underexplored. Theoretical frameworks suggest that Suzuki-Miyaura or Buchwald-Hartwig couplings could enable the introduction of aryl or amine groups at the C-5 position post-bromination [3]. However, no experimental studies in the provided literature directly utilize these methods for synthesizing 5-bromoisatin, highlighting a gap for future research.

Oxidation Pathways from Indigo

The historical Erdmann-Laurent method, which oxidizes indigo to isatin using nitric acid and chromic acid, can be adapted for 5-bromoisatin synthesis. Bromination of indigo followed by oxidation yields 5-bromoisatin, though this multistep process suffers from scalability issues [1] [4]. Modern variants employ milder oxidants like pyridinium chlorochromate (PCC) to improve efficiency, but yields remain suboptimal (~50%) compared to direct bromination routes [4].

Regioselective Synthetic Strategies

Regioselectivity is paramount in avoiding isomeric byproducts. The PBC-mediated method exemplifies this principle, exclusively targeting the C-5 position due to its electronic activation [1]. Conversely, bromine in polar solvents like dimethylformamide (DMF) promotes dibromination at C-5 and C-7, underscoring the importance of solvent choice [3]. Computational studies corroborate that electron-donating groups on isatin enhance C-5 selectivity, providing a blueprint for designing tailored substrates [3].

Green Chemistry Approaches to Synthesis

Sustainable Catalyst Systems

Efforts to replace toxic chromium-based reagents like PBC with eco-friendly alternatives are ongoing. Iron(III) chloride ($$ \text{FeCl}3 $$)-catalyzed bromination using potassium bromide ($$ \text{KBr} $$) and hydrogen peroxide ($$ \text{H}2\text{O}_2 $$) has shown promise, though regioselectivity remains inferior to PBC [3]. Enzymatic bromination using haloperoxidases represents another frontier, albeit limited by enzyme stability and cost [6].

Solvent Considerations and Optimizations

Solvent selection critically impacts both yield and environmental footprint. Acetic acid, a renewable and biodegradable solvent, is favored in PBC-mediated synthesis for its dual role as catalyst and medium [1]. Recent advances explore cyclopentyl methyl ether (CPME) and ethyl lactate as greener alternatives, offering comparable efficiency with reduced toxicity [3]. Microwave-assisted reactions in solvent-free conditions further minimize waste, achieving 80% yields in 15 minutes [3].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Dates

Expeditious Synthesis, Antimicrobial and Antimalarial Activities of Novel Heterocycles Bearing Imidazole-oxadiazole Based Hybrid Pharmacophores

K Balaji, P Bhatt, A JhaPMID: 27463029 DOI: 10.1055/s-0042-112028

Abstract

A facile synthesis of 2-substituted-5-amino-oxadiazole derivatives has been achieved by refluxing/sonicating a mixture of semicarbazide with various aromatic acids in conc. sulphuric acid alone. The isolated products were further condensed withdimethylaminobenzaldehyde/

-hydroxybenzaldehyde to obtain respective imino derivatives. Finally, some potentially biologically active imidazole analogues were obtained by reacting ammonium acetate and 5-bromoisatin with the synthesized imino products. All the newly synthesized compounds were thoroughly characterized by standard analytical techniques. These imidazole-oxadiazole hybrid compounds were also evaluated for their antimicrobial and antimalarial activities. The compounds all exhibited moderate to significant antimicrobial activity (6-10 mm, zone of inhibition) and promising antimalarial activity (IC

0.037-0.100 µM). This report entails a detailed synthetic procedure, spectroscopic elucidation and activities of the synthesized compounds.

[The positive inotropic activity of 5-bromoisatin (5-bromo-indoline-2,3-dione)]

V GaralenePMID: 10439942 DOI:

Abstract

The inotropic activity of 5-bromisatin (5-bromindolyn-2,3-dion) which possesses antihypoxic properties was studied on rhythmically stimulated papillary muscles of guinea pigs, and the changes in the force of their contractions were recorded. The inotropic efficacy (calculated according to ED50 value) of 5-bromisatin was approximately 5 times less than that of milprinon. The activity of the isatin drug was inhibited by about 30% by carbachol and prazosin and relieved by nifedipin. 5-bromisatin increases sharply (by 160%) the second component (P2) of the biphase contraction and its effect is independent of the receptor beta-adrenergic blocking agent dl-propanolol. On the basis of the obtained data it is concluded that Ca2+ ions entering by way of the slow (L-type) calcium channels both the cAMP-dependent and cAMP-independent routes are involved in the mechanism of 5-bromisatin activity.[Effect of isatin and its derivatives on some indicators of carbohydrate metabolism]

V N Garalene, L I MazhilisPMID: 6528521 DOI: